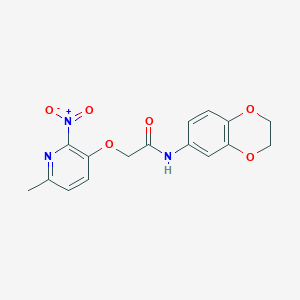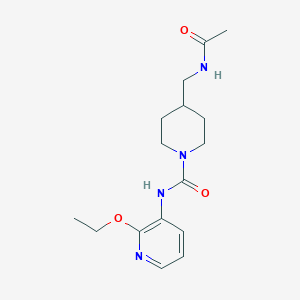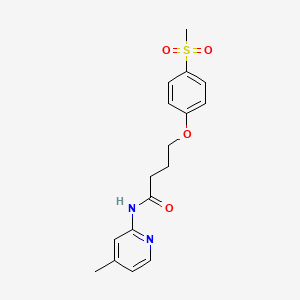![molecular formula C19H27N3O3 B7681428 N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B7681428.png)
N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide is a chemical compound that has been widely used in scientific research. This compound is also known as etomidate, which is a short-acting intravenous anaesthetic agent. Etomidate has been used in various fields of research, including neuroscience, pharmacology, and biochemistry.
Mécanisme D'action
Etomidate works by enhancing the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. Etomidate binds to a specific site on the GABA receptor, which increases the activity of the receptor. This leads to an increase in the inhibitory activity of GABA, which results in sedation and anaesthesia.
Biochemical and Physiological Effects:
Etomidate has several biochemical and physiological effects. Etomidate causes sedation, anaesthesia, and amnesia. It also has minimal effects on cardiovascular and respiratory function, making it a safe option for anaesthesia. Etomidate has a short duration of action, which allows for rapid recovery from anaesthesia.
Avantages Et Limitations Des Expériences En Laboratoire
Etomidate has several advantages for lab experiments. It has a short duration of action, which allows for precise control of anaesthesia. It also has minimal effects on cardiovascular and respiratory function, making it a safe option for animal studies. However, etomidate has limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for research on etomidate. One direction is to study the structure and function of GABA receptors in the brain. Another direction is to develop new anaesthetic agents based on the structure of etomidate. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of etomidate to improve its safety and efficacy in clinical practice.
Conclusion:
In conclusion, etomidate is a chemical compound that has been widely used in scientific research. It has several advantages for lab experiments, including its short duration of action and minimal effects on cardiovascular and respiratory function. Etomidate works by enhancing the activity of GABA receptors in the brain, which leads to sedation and anaesthesia. There are several future directions for research on etomidate, including the study of GABA receptors and the development of new anaesthetic agents.
Méthodes De Synthèse
The synthesis of etomidate involves the reaction of 2-ethyl-1,3-hexanediol with ethyl chloroformate to form ethyl 1-(2-ethoxyethyl)-1H-imidazole-5-carboxylate. The resulting compound is then reacted with 4-methoxyphenylhydrazine to form 1-(2-ethoxyethyl)-5-(4-methoxyphenyl)-1H-tetrazole. This compound is then reacted with phosphorus oxychloride to form N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide.
Applications De Recherche Scientifique
Etomidate has been used in various fields of scientific research, including neuroscience, pharmacology, and biochemistry. In neuroscience, etomidate has been used to study the function of GABA receptors in the brain. In pharmacology, etomidate has been used to study the pharmacokinetics and pharmacodynamics of intravenous anaesthetics. In biochemistry, etomidate has been used to study the structure and function of proteins.
Propriétés
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-4-22(5-2)13-12-20-18(23)10-11-19-21-14-17(25-19)15-6-8-16(24-3)9-7-15/h6-9,14H,4-5,10-13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNRSYQFTUVNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)CCC1=NC=C(O1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone](/img/structure/B7681355.png)
![3-Nitro-4-[2-(oxolan-2-yl)ethylamino]benzonitrile](/img/structure/B7681356.png)
![1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B7681373.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine](/img/structure/B7681381.png)
![N-methyl-1-(3,4,6-trimethylthieno[2,3-b]pyridine-2-carbonyl)piperidine-2-carboxamide](/img/structure/B7681392.png)


![Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B7681410.png)
![N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B7681413.png)
![3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide](/img/structure/B7681420.png)

![2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide](/img/structure/B7681444.png)
![1-(3-Acetylphenyl)-3-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]urea](/img/structure/B7681448.png)